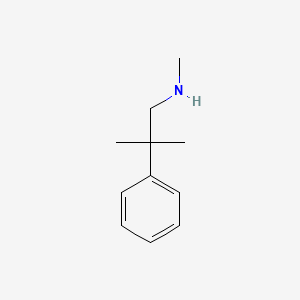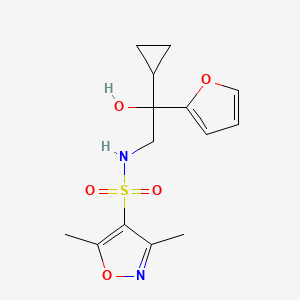![molecular formula C16H17Cl2N3O3S B2394290 5,6-dichloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide CAS No. 930462-33-2](/img/structure/B2394290.png)
5,6-dichloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dichloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide, commonly known as DCPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of agriculture. DCPA is a herbicide that is used to control weeds in a variety of crops, including soybeans, peanuts, and cotton.
Mécanisme D'action
DCPA works by inhibiting the growth of weeds through the inhibition of cell division. DCPA targets the microtubules in the cells of the weed, preventing them from functioning properly. This leads to the disruption of cell division, ultimately resulting in the death of the weed.
Biochemical and Physiological Effects
DCPA has been found to have minimal impact on non-target organisms, including humans and animals. Studies have shown that DCPA is rapidly degraded in the environment and does not accumulate in soil or water. DCPA has also been found to have low toxicity to mammals and birds.
Avantages Et Limitations Des Expériences En Laboratoire
DCPA has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, making it accessible to researchers. DCPA is also stable and has a long shelf life, allowing for long-term storage. However, DCPA has some limitations for use in lab experiments. It is not water-soluble, which can make it difficult to use in aqueous solutions. Additionally, DCPA can be difficult to dissolve in organic solvents, which can limit its use in certain experiments.
Orientations Futures
There are several areas of future research for DCPA. One area of focus is the development of new formulations of DCPA that are more effective and easier to use. Another area of research is the investigation of the potential impacts of DCPA on non-target organisms and the environment. Additionally, there is a need for further research into the mechanism of action of DCPA and its potential applications in other areas, such as medicine and biotechnology.
Conclusion
DCPA is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of agriculture. DCPA is a herbicide that is effective in controlling a wide range of weeds and has been used in a variety of crops. DCPA has minimal impact on non-target organisms and is stable and easy to obtain, making it accessible to researchers. There are several areas of future research for DCPA, including the development of new formulations and investigation of its potential impacts on the environment.
Méthodes De Synthèse
DCPA can be synthesized through a multi-step process that involves the reaction of 3-chloropyridine-5-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-methyl-N-(propan-2-yl)sulfamide and 4-aminophenol. The final product is obtained through the reaction of the resulting intermediate with 2,4-dichlorobenzoyl chloride.
Applications De Recherche Scientifique
DCPA has been extensively studied for its herbicidal properties and its potential applications in agriculture. Research has shown that DCPA is effective in controlling a wide range of weeds, including annual grasses and broadleaf weeds. DCPA has been used in a variety of crops, including soybeans, peanuts, and cotton, and has been found to be safe for use in these crops.
Propriétés
IUPAC Name |
5,6-dichloro-N-[4-[methyl(propan-2-yl)sulfamoyl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O3S/c1-10(2)21(3)25(23,24)13-6-4-12(5-7-13)20-16(22)11-8-14(17)15(18)19-9-11/h4-10H,1-3H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKABLQZQOIVRRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-[(2-chlorophenyl)methyl]-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2394208.png)


![N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2394211.png)
![trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol](/img/structure/B2394216.png)
![({5-[(4-Methylphenyl)sulfanyl]furan-2-yl}methylidene)propanedinitrile](/img/structure/B2394218.png)
![6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2394219.png)
![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2394220.png)
![9-(3-chloro-2-methylphenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2394221.png)

![4-imino-N-[3-(trifluoromethyl)phenyl]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2394225.png)
![N-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2394227.png)
